molecular formula C21H17ClN4O3S B11994922 7-[(2-Chlorophenyl)methyl]-3-methyl-8-phenacylsulfanylpurine-2,6-dione

7-[(2-Chlorophenyl)methyl]-3-methyl-8-phenacylsulfanylpurine-2,6-dione

Cat. No.: B11994922
M. Wt: 440.9 g/mol
InChI Key: SYHKTLVHUYOHOA-UHFFFAOYSA-N
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Description

7-(2-chlorobenzyl)-3-methyl-8-[(2-oxo-2-phenylethyl)thio]-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a chlorobenzyl group, a methyl group, and a phenylethylthio group attached to a purine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-chlorobenzyl)-3-methyl-8-[(2-oxo-2-phenylethyl)thio]-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Purine Core: The purine core can be synthesized through a series of reactions starting from simple precursors such as urea and cyanoacetic acid.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 2-chlorobenzyl chloride.

    Attachment of the Methyl Group: The methyl group can be added through alkylation reactions using methyl iodide or similar reagents.

    Addition of the Phenylethylthio Group: The phenylethylthio group can be introduced through a thiolation reaction using 2-oxo-2-phenylethyl thiol.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(2-chlorobenzyl)-3-methyl-8-[(2-oxo-2-phenylethyl)thio]-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the chlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles or electrophiles depending on the specific reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

7-(2-chlorobenzyl)-3-methyl-8-[(2-oxo-2-phenylethyl)thio]-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7-(2-chlorobenzyl)-3-methyl-8-[(2-oxo-2-phenylethyl)thio]-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    7-(2-chlorobenzyl)-8-[(2-chlorobenzyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione: A structurally similar compound with an additional chlorobenzylamino group.

    7-[(3-chlorobenzyl)oxy]-2-oxo-2H-chromene-4-carbaldehyde: Another compound with a chlorobenzyl group but different core structure.

Uniqueness

The uniqueness of 7-(2-chlorobenzyl)-3-methyl-8-[(2-oxo-2-phenylethyl)thio]-3,7-dihydro-1H-purine-2,6-dione lies in its specific combination of functional groups and its potential applications across various fields. Its distinct structure allows for unique interactions with molecular targets, making it a valuable compound for scientific research.

Properties

Molecular Formula

C21H17ClN4O3S

Molecular Weight

440.9 g/mol

IUPAC Name

7-[(2-chlorophenyl)methyl]-3-methyl-8-phenacylsulfanylpurine-2,6-dione

InChI

InChI=1S/C21H17ClN4O3S/c1-25-18-17(19(28)24-20(25)29)26(11-14-9-5-6-10-15(14)22)21(23-18)30-12-16(27)13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,24,28,29)

InChI Key

SYHKTLVHUYOHOA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC(=O)C3=CC=CC=C3)CC4=CC=CC=C4Cl

Origin of Product

United States

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